molecular formula C10H7Cl2O2P B010168 Dichlorophosphonic acid-[1]naphthyl ester CAS No. 31651-76-0

Dichlorophosphonic acid-[1]naphthyl ester

Cat. No. B010168
Key on ui cas rn: 31651-76-0
M. Wt: 261.04 g/mol
InChI Key: BLAOQYUKUBIXCF-UHFFFAOYSA-N
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Patent
US08759318B2

Procedure details

In a 22 L 3-neck flask equipped with a mechanical stirrer, an internal thermocouple, a cooling bath of dry/acetone, an additional funnel and a nitrogen inlet was placed 1-naphthol (780 g, 5.41 mol, 491 g used from Aldrich, ≧99% grade, Product No N1000 and 289 g used from Alfa Aesar 99% grade, Product No A11862) in 10 L of MTBE at room temperature. POCl3 (495 mL, 5.41 mol, ReagentPlus® 99%, Product No 201170, Aldrich) in an additional funnel was dropwise added in 5 min (note: no exothermic observed) under nitrogen pressure. To this solution at −25° C. (an internal temperature) was slowly added by triethylamine (754 mL, 5.41 mol, ≧99.5% grade, Product No 471283, Aldrich) for one h (note: exotherm observed) and then the cooling bath was removed after the addition was completed. The reaction mixture was aged for 3 h at room temperature under nitrogen pressure. The triethylamine hydrochloride salt was filtered off using a 3 L sintered funnel (Medium size) and the filtrate was concentrated to dryness under reduced pressure at <20° C. of water bath to give desired product as clear dark yellow oil (1219 g, 86.3%) which was used without further purification.
Quantity
780 g
Type
reactant
Reaction Step One
Name
Quantity
495 mL
Type
reactant
Reaction Step Two
Quantity
754 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 L
Type
solvent
Reaction Step Four
Yield
86.3%

Identifiers

REACTION_CXSMILES
[C:1]1([OH:11])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[O:12]=[P:13](Cl)([Cl:15])[Cl:14].C(N(CC)CC)C>CC(OC)(C)C>[P:13]([Cl:15])([Cl:14])(=[O:12])[O:11][C:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
780 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)O
Step Two
Name
Quantity
495 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
Quantity
754 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
10 L
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 22 L 3-neck flask equipped with a mechanical stirrer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an internal thermocouple, a cooling bath of dry/acetone, an additional funnel and a nitrogen inlet
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
ADDITION
Type
ADDITION
Details
after the addition
FILTRATION
Type
FILTRATION
Details
The triethylamine hydrochloride salt was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness under reduced pressure at <20° C. of water bath

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
P(OC1=CC=CC2=CC=CC=C12)(=O)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1219 g
YIELD: PERCENTYIELD 86.3%
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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